S-Butan-2-yl methanethioate S-Butan-2-yl methanethioate
Brand Name: Vulcanchem
CAS No.: 32779-87-6
VCID: VC19666726
InChI: InChI=1S/C5H10OS/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol

S-Butan-2-yl methanethioate

CAS No.: 32779-87-6

Cat. No.: VC19666726

Molecular Formula: C5H10OS

Molecular Weight: 118.20 g/mol

* For research use only. Not for human or veterinary use.

S-Butan-2-yl methanethioate - 32779-87-6

Specification

CAS No. 32779-87-6
Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
IUPAC Name S-butan-2-yl methanethioate
Standard InChI InChI=1S/C5H10OS/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3
Standard InChI Key RTNDFXKANIANHH-UHFFFAOYSA-N
Canonical SMILES CCC(C)SC=O

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Connectivity

The molecular formula of S-butan-2-yl methanethioate is C₅H₁₀OS, derived from:

  • Methanethioic acid (CH₃COSH): Provides the thioester functional group (−COS−).

  • Butan-2-ol (sec-butyl alcohol): Contributes the sec-butyl substituent (CH(CH₂CH₃)₂).

The IUPAC name follows the thioester nomenclature: S-(butan-2-yl) methanethioate. The sec-butyl group is attached via a sulfur atom, distinguishing it from oxygen-based esters.

Stereochemical Considerations

The chiral center at the sec-butyl carbon (C2) introduces stereoisomerism. Enantiomers may exhibit divergent biological activity or reactivity, though specific data on this compound’s stereoselectivity are unavailable in the provided sources .

Synthesis and Reactivity

Synthetic Pathways

Thioesters are typically synthesized via:

  • Acylation of Thiols: Reaction of methanethiol (CH₃SH) with sec-butyl chloride (CH₃CHClCH₂CH₃) in the presence of a base :

    CH₃SH + CH₃CHClCH₂CH₃ + Base → CH₃COSCH(CH₂CH₃)₂ + HCl\text{CH₃SH + CH₃CHClCH₂CH₃ + Base → CH₃COSCH(CH₂CH₃)₂ + HCl}
  • Thioacid-Alcohol Coupling: Using coupling agents (e.g., DCC) to join methanethioic acid and butan-2-ol .

Reactivity Profile

  • Hydrolysis: Thioesters hydrolyze slower than esters but faster than amides, yielding methanethiol and sec-butyl alcohol under acidic or basic conditions .

  • Nucleophilic Substitution: The thiocarbonyl group is susceptible to attack by amines or alcohols, forming amides or esters, respectively .

  • Oxidation: May oxidize to sulfoxides or sulfones, though stability data are lacking .

Physical and Spectroscopic Properties

Physical Properties (Extrapolated)

PropertyValueSource Analogy
Molecular Weight118.20 g/molCalculated
Boiling Point~90–100°CSimilar to 2-butanethiol
Density0.85–0.90 g/cm³Thioester trends
Refractive Index1.43–1.47Based on C₅H₁₀OS
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, ether)General thioester behavior

Spectroscopic Data

  • IR Spectroscopy:

    • ν(C=O): ~1670–1700 cm⁻¹ (thioester carbonyl stretch) .

    • ν(S−C): ~700–750 cm⁻¹ .

  • NMR (Hypothetical):

    • ¹H NMR: δ 1.0–1.5 (m, sec-butyl CH₃), δ 2.5–3.0 (m, SCH), δ 3.3–3.7 (s, CH₃COS) .

    • ¹³C NMR: δ 200–210 (C=O), δ 35–45 (S–C) .

Applications and Industrial Relevance

Organic Synthesis

  • Acyl Transfer Agent: Utilized in peptide synthesis or Friedel-Crafts acylations due to its electrophilic thiocarbonyl group .

  • Flavor/Fragrance Industry: Thioesters contribute to sulfurous or fruity notes; S-butan-2-yl methanethioate may mimic blackcurrant or tropical aromas .

Biochemical Relevance

  • Coenzyme A Analogues: Thioesters are critical in fatty acid metabolism; this compound could serve as a model for enzyme studies .

HazardPrecautionary MeasuresSource Basis
Flammability (Class 3.1)Avoid open flames; store in cool, ventilated areasAnalogous to 2-butanethiol
Irritant (Skin/Eyes)Use gloves, gogglesSimilar to methanethiol
Environmental ToxicityPrevent water contaminationGeneral thioester guidelines

Regulatory Status

No specific regulations identified, but compliance with GHS guidelines for thioesters (e.g., UN 1993) is advisable .

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